Diacetylpyridine

Description

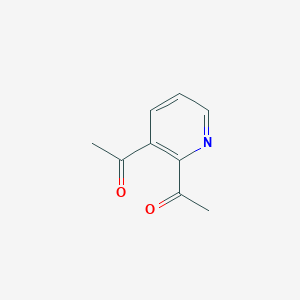

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-acetylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHCQGUWHXGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diacetylpyridine and Its Derivatives

Chemo-selective Preparations of Diacetylpyridine

The creation of 2,6-diacetylpyridine (B75352), a disubstituted pyridine (B92270), is foundational for its use as a precursor in coordination chemistry. wikipedia.org Chemo-selective methods are crucial for efficiently installing the two acetyl groups onto the pyridine backbone while avoiding unwanted side reactions.

Pyridine Ring Functionalization and Derivatization

The functionalization of a pre-existing pyridine ring is the most common strategy for synthesizing 2,6-diacetylpyridine. This approach typically involves a multi-step process that begins with a simple, commercially available substituted pyridine, which is then chemically modified to introduce the desired acetyl groups. researchgate.netacs.org These methods are often more modular and controlled than constructing the substituted pyridine ring from acyclic precursors.

Oxidation-Based Routes from Substituted Pyridines

A well-established and cost-effective route to 2,6-diacetylpyridine begins with the oxidation of 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgresearchgate.net This process involves the oxidation of the two methyl groups to carboxylic acids, forming the intermediate dipicolinic acid (pyridine-2,6-dicarboxylic acid). wikipedia.orgbloomtechz.com This transformation is typically achieved using strong oxidizing agents. wikipedia.orggoogle.com Following the formation of dipicolinic acid, further steps including esterification and condensation are required to yield the final diketone product. wikipedia.org

Table 1: Common Oxidation Routes from 2,6-Lutidine

| Starting Material | Oxidizing Agent | Intermediate Product | Reference |

|---|---|---|---|

| 2,6-Lutidine | Potassium Permanganate (KMnO₄) | Dipicolinic Acid | wikipedia.orgbloomtechz.com |

| 2,6-Lutidine | Selenium Dioxide (SeO₂) | Dipicolinic Acid | wikipedia.org |

| 2,6-Lutidine | Nitric Acid | Dipicolinic Acid | google.com |

Organometallic Reagent-Mediated Syntheses (e.g., Methylmagnesium Bromide Routes)

Organometallic reagents provide a more direct route to 2,6-diacetylpyridine by facilitating the addition of methyl groups to a pyridine core that has been pre-functionalized with carbonyl or nitrile groups at the 2 and 6 positions. A notable method involves treating 2,6-pyridinedicarbonitrile with an excess of a methyl-based Grignard reagent, such as methylmagnesium bromide. wikipedia.org This approach bypasses the need for the decarboxylation step associated with condensation routes.

Another efficient organometallic strategy involves the reaction of a 2,6-pyridine dicarboxamide derivative with methylmagnesium chloride. For instance, reacting 2,6-bis(1-pyrrolidinylcarbonyl)pyridine with methylmagnesium chloride in tetrahydrofuran (B95107) (THF) has been shown to produce 2,6-diacetylpyridine in high yield. chemicalbook.com Similarly, high yields have been reported using methyllithium, although this reagent can be more expensive and require stricter temperature control. jcsp.org.pkgoogle.comgoogle.com

Table 2: Examples of Organometallic Syntheses of 2,6-Diacetylpyridine

| Pyridine Precursor | Organometallic Reagent | Reported Yield | Reference |

|---|---|---|---|

| 2,6-Pyridinedicarbonitrile | Methylmagnesium Bromide | Not specified | wikipedia.org |

| 2,6-bis(1-pyrrolidinylcarbonyl)pyridine | Methylmagnesium Chloride | 88% | chemicalbook.com |

| Pyridine-2,6-dicarbonyl chloride | Methyllithium (with CuI) | 93% | google.com |

Optimized Condensation Strategies for this compound Derivatives

Once synthesized, 2,6-diacetylpyridine serves as a versatile platform for building complex molecular architectures, particularly multidentate ligands for metal coordination. wikipedia.orgresearchgate.net Optimized condensation reactions are key to achieving high yields of these desired derivatives.

Claisen Condensation Enhancements for Diketone Formation

The Claisen condensation is a critical step in the oxidation-based synthesis route, where the diester of dipicolinic acid (e.g., 2,6-dicarbethoxypyridine) reacts with ethyl acetate (B1210297) to form the diketone. wikipedia.org The traditional method employs sodium ethoxide as the base. jcsp.org.pkgoogle.com However, this approach can be hampered by low yields if trace amounts of water or ethanol (B145695) are present, and the preparation of anhydrous sodium ethoxide is cumbersome. jcsp.org.pk

Research has shown that replacing sodium ethoxide with sodium metal can significantly improve the yield and simplify the procedure. jcsp.org.pkresearchgate.net This enhanced method is more tolerant of the reaction conditions and provides a more efficient and convenient synthesis. jcsp.org.pkresearchgate.net The molar ratio of the base to the starting ester is a critical factor in controlling the reaction outcome. A lower ratio of base may lead to the formation of the mono-substituted product, 2-acetyl-6-carbethoxypyridine, while a higher ratio favors the desired 2,6-diacetylpyridine. researchgate.net

Table 3: Effect of EtONa/Diester Molar Ratio on Product Yield

| Molar Ratio (EtONa / 2,6-dicarbethoxypyridine) | Yield of 2-acetyl-6-carbethoxypyridine | Yield of 2,6-diacetylpyridine | Reference |

|---|---|---|---|

| 1.2 (0.06 / 0.05) | 45.0% | — | researchgate.net |

| 1.8 (0.09 / 0.05) | 27.8% | 18.1% | researchgate.net |

| 4.6 (0.23 / 0.05) | — | 58.8% | researchgate.net |

Template Synthesis Approaches for Complex Ligands

2,6-Diacetylpyridine is a popular starting material for creating complex ligands through template synthesis, where a metal ion directs the stereochemical outcome of a condensation reaction. wikipedia.orgresearchgate.net This method is particularly effective for synthesizing macrocyclic compounds.

A prominent application is the synthesis of diiminopyridine (DIP) ligands. These are formed through a Schiff base condensation of 2,6-diacetylpyridine with two equivalents of a substituted aniline. wikipedia.orgwikipedia.org The resulting tridentate pincer ligands are of significant interest due to their ability to stabilize metals in various oxidation states and their use in catalysis. wikipedia.org

Furthermore, template reactions involving the condensation of 2,6-diacetylpyridine with various polyamines lead to the formation of a wide array of macrocyclic ligands. wikipedia.org For example, condensation with diamines like putrescine or 1,9-diamino-3,7-diazanonane in the presence of metal ions such as lanthanum(III), iron(II), or lead(II) yields N-donor macrocycles of varying sizes and denticities. researchgate.netrsc.orgrsc.org The products of these condensations can be subsequently hydrogenated to produce the corresponding saturated macrocyclic tetradentate or pentadentate ligands. wikipedia.org

Compound Index

Modern Approaches in this compound Derivative Synthesis (e.g., One-Pot Condensations)

The synthesis of complex this compound derivatives has been significantly advanced by the development of modern synthetic methodologies that prioritize efficiency, atom economy, and procedural simplicity. Among these, one-pot condensation reactions and multicomponent reactions (MCRs) have emerged as powerful strategies. unibl.orgresearchgate.net These approaches allow for the construction of intricate molecular architectures from simple precursors in a single synthetic operation, avoiding the need for isolation and purification of intermediates. unibl.org

One-pot condensations have been effectively utilized for the synthesis of terpyridine derivatives starting from 2,6-diacetylpyridine. Research has demonstrated that 6,6''-diacetylated-4'-arylterpyridines can be isolated in good yields through a one-pot condensation of 2,6-diacetylpyridine and various benzaldehydes in the presence of ammonia. cdnsciencepub.com This method involves a 2:1 stoichiometric ratio of 2,6-diacetylpyridine to the respective benzaldehyde (B42025). cdnsciencepub.com

Similarly, multicomponent reactions provide an efficient pathway to highly functionalized pyridine derivatives. A notable example is the one-pot, three-component reaction of 2,6-diacetylpyridine, various benzaldehyde derivatives, and malononitrile (B47326). researchgate.net This approach, conducted under grinding conditions with glacial acetic acid, yields terpyridine derivatives in high yields. researchgate.net The use of malononitrile as a reactant is key, as its high reactivity, stemming from the two electron-withdrawing nitrile groups, makes it a versatile component in the synthesis of diverse bioactive heterocycles. researchgate.net

Another modern technique applied to the synthesis of this compound derivatives is microwave-assisted synthesis. This method can lead to shorter reaction times and, in some cases, improved yields compared to conventional heating methods. mdpi.com For instance, the condensation reaction between 2,6-diacetylpyridine and 10-methyl-3-formylphenothiazine has been successfully carried out under microwave irradiation. mdpi.com

The table below summarizes findings from one-pot condensation reactions for the synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield (%) | Reference |

| 2,6-Diacetylpyridine | Benzaldehydes | Ammonia | 6,6''-Diacetylated-4'-arylterpyridines | 70-73% | cdnsciencepub.com |

| 2,6-Diacetylpyridine | Benzaldehyde derivatives | Malononitrile | Terpyridines | High | researchgate.net |

| 2,6-Diacetylpyridine | 10-Methyl-3-formylphenothiazine | N/A (NaOH catalyst) | Condensation Product | Not specified | mdpi.com |

These modern synthetic strategies highlight a shift towards more sustainable and efficient chemical processes in the preparation of complex this compound-based structures. The development of one-pot synthesis has been a significant contribution to this field. unibl.org

Coordination Chemistry of Diacetylpyridine Derived Ligands

Ligand Design Principles and Structural Architectures

The versatility of 2,6-diacetylpyridine (B75352) as a building block stems from the reactivity of its two ketone functionalities. These groups provide ideal sites for condensation reactions, enabling the construction of intricate ligand frameworks with a variety of donor atoms and structural motifs.

Polydentate Ligand Systems: N, O, S Donor Atom Versatility

Ligands derived from 2,6-diacetylpyridine can incorporate a wide range of donor atoms, including nitrogen, oxygen, and sulfur, leading to polydentate systems with varying coordination preferences. ajrconline.orgtandfonline.com The condensation of 2,6-diacetylpyridine with hydrazides, for instance, yields ligands with an N,N,O donor set. mdpi.com Similarly, reactions with thiosemicarbazide (B42300) introduce sulfur atoms into the ligand backbone, creating N,N,S donor environments. tandfonline.comscirp.org

The resulting polydentate ligands can be tailored to be neutral or to carry a charge upon coordination, further expanding their chemical diversity. For example, 2,6-diacetylpyridine bis(hydrazones) can act as neutral, monoanionic, or dianionic ligands depending on the deprotonation of the hydrazone moieties. unibl.orgrsc.org This flexibility allows for the formation of stable complexes with a wide variety of metal ions.

The denticity of these ligands can also be controlled. While many are designed as pentadentate ligands, utilizing the central pyridine (B92270) nitrogen and four additional donor atoms from the condensed side chains, variations can lead to tridentate or even hexadentate systems. tandfonline.comresearchgate.net For instance, the condensation with simple anilines can produce tridentate NNN donor ligands. tandfonline.com

Schiff Base Derivatization for Tailored Coordination

Schiff base condensation is a cornerstone in the design of ligands derived from 2,6-diacetylpyridine. ajrconline.orgtandfonline.comscirp.orgunibl.orguky.eduwikipedia.orgrsc.orgnih.govrsc.orgbhu.ac.inresearchgate.netjetir.orgsciencepublishinggroup.comacs.org This reaction allows for the introduction of a vast array of functional groups, enabling the fine-tuning of the ligand's electronic and steric properties to suit specific metal ions and desired complex geometries. uky.edu

By reacting 2,6-diacetylpyridine with various amines, hydrazines, and hydrazides, a multitude of Schiff base ligands have been synthesized. tandfonline.comunibl.orgrsc.org For example, condensation with substituted anilines yields diiminopyridine (DIP) ligands, which are known for their ability to stabilize metals in a range of oxidation states. wikipedia.org Similarly, reactions with acylhydrazones result in pentadentate ligands that readily form seven-coordinate complexes. uky.edu

Macrocyclic and Supramolecular Ligand Formation

The principles of Schiff base chemistry can be extended to the synthesis of macrocyclic and supramolecular structures. uky.eduresearchgate.netmdpi.com Template reactions, where a metal ion directs the condensation of 2,6-diacetylpyridine with a suitable diamine, are a common strategy for forming macrocyclic complexes. rsc.orgbhu.ac.intandfonline.com The size of the resulting macrocycle can be controlled by the length of the diamine chain. bhu.ac.in For instance, condensation with 1,9-diamino-3,7-diazanonane in the presence of iron(II) yields a sixteen-membered macrocycle. rsc.org

These reactions can lead to either [1+1] or [2+2] macrocycles, depending on factors such as the chain length of the diamine and the size of the template metal ion. bhu.ac.in Beyond simple macrocycles, the self-assembly of these ligands and metal ions can lead to more complex supramolecular architectures, such as one-dimensional polymeric chains. tandfonline.comresearchgate.net These extended structures are often held together by weaker interactions, such as hydrogen bonding and π-π stacking. tandfonline.com

Metal Complex Formation and Structural Elucidation

The diverse ligands derived from 2,6-diacetylpyridine form complexes with a wide array of transition metals, lanthanides, and main group elements. tandfonline.comtandfonline.comscirp.orgunibl.orgrsc.orgresearchgate.netuky.edursc.orgnih.govrsc.orgresearchgate.netjetir.orgsciencepublishinggroup.comacs.orgtandfonline.comtandfonline.commdpi.comsemanticscholar.orgacs.orgiucr.orgmdpi.comtandfonline.com The structural characterization of these complexes, often achieved through single-crystal X-ray diffraction, reveals fascinating coordination geometries and bonding modes.

Geometrical Preferences in Coordination (e.g., Pentagonal Bipyramidal)

A prevalent coordination geometry for seven-coordinate complexes of diacetylpyridine-derived pentadentate ligands is the pentagonal bipyramidal (PBP) geometry. rsc.orguky.eduresearchgate.netmdpi.commdpi.comrsc.org In these complexes, the five donor atoms of the ligand typically occupy the equatorial plane, while two additional ligands, often solvent molecules or anions, occupy the axial positions. uky.edumdpi.com

Numerous examples of PBP complexes have been reported for various metal ions, including tin(IV), manganese(II), and lanthanides. rsc.orguky.edumdpi.com For instance, organotin(IV) complexes with Schiff bases of S-alkyldithiocarbazates adopt a distorted PBP geometry with the N3S2 donor set of the ligand in the equatorial plane. tandfonline.com Similarly, lanthanide complexes with 2,6-diacetylpyridine bis(acylhydrazones) frequently exhibit PBP geometry. mdpi.commdpi.com While PBP is common, other geometries such as square pyramidal and octahedral are also observed, depending on the ligand and the metal ion. scirp.orgnih.gov

Coordination Modes of Deprotonated Ligand Forms

A key feature of many this compound-derived ligands, particularly those based on hydrazones and semicarbazones, is their ability to coordinate to metal ions in their deprotonated forms. unibl.orgrsc.orgrsc.orgresearchgate.net The acidity of the N-H protons on the hydrazone or semicarbazone moieties is enhanced upon coordination, facilitating deprotonation. acs.org

Influence of Metal Ion and Auxiliary Ligands on Complex Geometry

The final geometry of a metal complex derived from this compound is not solely determined by the primary ligand itself but is significantly influenced by the properties of the central metal ion and the nature of any auxiliary ligands present in the coordination sphere.

The choice of metal ion plays a crucial role. Density Functional Theory (DFT) studies on 3d-block metal ions (Mn(II), Fe(III), Fe(II), Co(II), Zn(II), and Ni(II)) with diacetylpyridinebis(semioxamazide) ligands have shown that the stability of different geometries is affected by the specific metal ion and the deprotonation state of the ligand. acs.org For instance, while most of these ions favor a seven-coordinate pentagonal bipyramidal (PBPY-7) geometry, Ni(II) complexes can exhibit a six-coordinate octahedral geometry as a result of a pseudo-Jahn–Teller effect. acs.org

Auxiliary ligands, which are co-ligands in the metal's coordination sphere, are also powerful determinants of the resulting structure. In a series of dysprosium(III) complexes with a 2,6-diacetylpyridine bis(picolinoylhydrazone) ligand, the structural outcome was shown to be dependent on the ancillary anions (Cl⁻, CF₃SO₃⁻, ClO₄⁻, and MeCO₂⁻) and the presence or absence of an external base. Current time information in Bangalore, IN. These factors dictated the nuclearity of the complex (mono-, di-, or tetranuclear) and the coordination geometry around the Dy(III) ion, which was found to be a distorted hexagonal bipyramidal in the mononuclear derivative. Current time information in Bangalore, IN. Similarly, in a Dy(III) complex with a hexaazatetramine macrocycle derived from this compound, the use of acetate (B1210297) as an ancillary ligand resulted in a ten-coordinate bicapped square antiprism geometry, whereas previous work with chloride or nitrate (B79036) ancillary ligands yielded eight-coordinate complexes. rsc.org This highlights that even subtle changes in the auxiliary ligand can prevent the formation of an expected geometry. rsc.org

Furthermore, the conformation of the auxiliary ligand can have a profound effect. In mixed-ligand ruthenium(II) complexes of the type [Ru(bpy)₂L]²⁺ and [Ru(phen)₂L]²⁺, where L is a dihydrazone of 2,6-diacetylpyridine, the dihydrazone ligand binds in a bidentate fashion, leaving one arm free. nih.gov The slightly different conformation of this unbound fragment between the two complexes was found to tune the electronic properties, leading to distinct charge-transfer characteristics. nih.gov

Homo- and Hetero-multinuclear Complex Formation

Ligands derived from 2,6-diacetylpyridine are adept at forming both homo- and hetero-multinuclear complexes. The flexible or rigid nature of these ligands, combined with the directing influence of metal ions, allows for the construction of intricate molecular architectures.

Homomultinuclear complexes are frequently reported. For example, a family of mono-, di-, and tetranuclear dysprosium(III) complexes were synthesized using a single pentadentate this compound-based ligand, where the nuclearity was controlled by the choice of ancillary anions and reaction conditions. Current time information in Bangalore, IN. The ligand demonstrated its versatility by adopting different protonation states and coordination modes (chelating and bridging) to yield Dy(III) compounds of varying nuclearities. Current time information in Bangalore, IN.

The formation of heterometallic complexes is often achieved through template synthesis, where one metal ion directs the formation of a macrocyclic ligand that can then coordinate to a second, different metal ion. The template reaction of 2,6-diacetylpyridine with putrescine in the presence of both lanthanum(III) and zinc(II) ions produced heterodinuclear complexes of a 22-membered macrocyclic ligand. uky.edu Similarly, solvothermal self-assembly of 2,6-diacetylpyridine bis(nicotinoylhydrazone) with various metal salts has led to both homometallic (Cd(II), Zn(II)) and heterometallic (Zn(II)/Cd(II), Mn(II)/Zn(II)) coordination polymers. nih.gov In these structures, the ligand can adopt multiple coordination fashions to bridge metal centers, forming 1D chains or 2D layers. nih.gov

Site selectivity in heterolanthanide complexes has also been achieved. A ditopic ligand was used to create tetranuclear complexes containing two different lanthanide ions, such as Y(III) and La(III) or Dy(III) and La(III). nih.gov The ligand provided two distinct coordination sites with different coordination numbers (8 and 9), allowing the smaller lanthanide ion to selectively occupy the smaller site and the larger ion to occupy the larger site, demonstrating that size selectivity can be rationally designed. nih.gov The flexibility of some this compound-derived macrocycles can also lead to the formation of binuclear complexes through transmetallation, where a large templating ion is replaced by two smaller metal ions. tandfonline.com

Specific Metal Ion Coordination Studies

The rich coordination chemistry of this compound-derived ligands is evident from the vast number of complexes formed with metals from across the periodic table.

Transition Metal Complexes (e.g., Fe, Cu, Ni, Zn, Cd, Pd, Pt, Rh, Ir)

This compound-based ligands, particularly Schiff bases like bis(hydrazones) and bis(thiosemicarbazones), readily form stable complexes with a wide range of d-block transition metals. These complexes exhibit diverse coordination geometries and nuclearities.

Fe, Mn, Co, Ni, Cu, Zn: Heptacoordinate complexes with pentagonal bipyramidal geometry are common for several divalent first-row transition metals, including Fe(II), Mn(II), Co(II), and Zn(II), when using pentadentate N₃O₂ this compound bis(hydrazone) ligands. scielo.brresearchgate.netpsu.edu However, other geometries are also accessible. For example, Ni(II) can form five- and six-coordinate complexes. researchgate.net Template reactions of 2,6-diacetylpyridine dihydrazone have yielded 21-membered macrocyclic complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), all proposed to have octahedral geometry. nih.gov A binuclear double-helical Zn(II) complex and a Mn(II) coordination polymer have also been synthesized, showcasing the architectural versatility afforded by these ligands. psu.edu

Cd: Cadmium(II) has been incorporated into both homometallic and heterometallic coordination polymers with this compound bis(nicotinoylhydrazone). nih.gov These complexes form 1D or 2D structures capable of accommodating guest solvent molecules. nih.gov

Platinum Group Metals (Pd, Pt, Rh, Ir): Schiff bases such as 2,6-diacetylpyridine bis(thiosemicarbazone) have been used to synthesize complexes of platinum group metals. Pd(II) and Pt(II) form four-coordinate, square planar complexes of the type [M(L)]Cl₂, while Rh(III) and Ir(III) form six-coordinate, octahedral complexes with the formula [M'(L)Cl]Cl₂. acs.org In these complexes, the ligand coordinates through the pyridine nitrogen, the two azomethine nitrogens, and the two thione sulfur atoms. acs.org

The following table summarizes representative transition metal complexes with this compound-derived ligands.

| Metal Ion | Ligand Type | Formula | Coordination Geometry | Reference(s) |

| Fe(II) | Bis(hydrazone) | [Fe(H₂L)(NCS)₂] | Pentagonal Bipyramidal | scielo.br |

| Cu(II) | Dihydrazone Macrocycle | [CuL(NO₃)₂] | Octahedral (suggested) | nih.gov |

| Ni(II) | Bis(anil) | [Ni(dapa)Cl₂] | Five-coordinate | researchgate.net |

| Zn(II) | Bis(anthraniloyl hydrazone) | [Zn(dap(A)₂)]₂ | Square Pyramidal (in double helix) | psu.edu |

| Cd(II) | Bis(nicotinoylhydrazone) | [CdL]n | Heptacoordinate (in 1D polymer) | nih.gov |

| Pd(II) | Bis(thiosemicarbazone) | [Pd(L)]Cl₂ | Square Planar | acs.org |

| Pt(II) | Bis(thiosemicarbazone) | [Pt(L)]Cl₂ | Square Planar | acs.org |

| Rh(III) | Bis(thiosemicarbazone) | [Rh(L)Cl]Cl₂ | Octahedral | acs.org |

| Ir(III) | Bis(thiosemicarbazone) | [Ir(L)Cl]Cl₂ | Octahedral | acs.org |

| Mn(II) | Bis(isonicotinoyl hydrazone) | [Mn₃(dap(In)₂)₃(H₂O)₂]n | Heptacoordinate (in polymer) | psu.edu |

| Co(II) | Bis(monoxime)di-iminobenzene | [Co(L)]X₂ | Octahedral | researchgate.net |

Note: 'L' and its derivatives in the table represent the specific this compound-based ligand used in the cited study.

Lanthanide Complexes

The large ionic radii and flexible coordination numbers of lanthanide ions make them excellent candidates for forming high-coordinate complexes with polydentate this compound-derived ligands. These ligands, particularly those with N₃O₂ donor sets, can effectively encapsulate lanthanide ions.

A series of air-stable, mononuclear, octacoordinate Ln(III) complexes (where Ln = Y, Gd, Tb, Dy, Ho, Er) have been synthesized using 2,6-diacetylpyridine bis-benzoylhydrazone as the primary pentadentate ligand and triphenylphosphine (B44618) oxide (TPPO) as an ancillary ligand. henu.edu.cn The coordination geometry of these complexes is influenced by the number and type of ancillary ligands. henu.edu.cn

Dysprosium(III) has been a particular focus of study. A range of Dy(III) complexes with nuclearities from one to four have been synthesized with a 2,6-diacetylpyridine bis(picolinoylhydrazone) ligand. Current time information in Bangalore, IN. In the mononuclear complex, [DyCl₂(LH₂)(MeOH)]⁺, the Dy(III) ion is eight-coordinate with a distorted hexagonal bipyramidal geometry. Current time information in Bangalore, IN. In another study, a deca-coordinate Dy(III) complex was formed with a macrocyclic hexaazatetramine ligand when acetate was used as the bidentate chelating ancillary ligand. rsc.org The reaction of 2,6-diacetylpyridine bis-salicyl hydrazone with Dy(III) chloride under thermal conditions led to the formation of a 1D ladder-type coordination polymer. rsc.org Studies on mononuclear Dy(III) complexes with 2,6-diacetylpyridine bis(isonicotinoylhydrazone) revealed a ten-coordinate, distorted bicapped square antiprismatic geometry where the central Dy(III) ion is chelated by two interlocked pentadentate ligands. researchgate.net

| Lanthanide Ion | Ligand Type | Formula | Coordination Number / Geometry | Reference(s) |

| Dy(III) | Bis(picolinoylhydrazone) | [DyCl₂(LH₂)(MeOH)]Cl | 8 / Distorted Hexagonal Bipyramidal | Current time information in Bangalore, IN. |

| Dy(III) | Hexaazatetramine Macrocycle | [DyL(OAc)₂]OAc | 10 / Bicapped Square Antiprism | rsc.org |

| Dy(III) | Bis(isonicotinoylhydrazone) | {[Dy(HL)(L)]·solv} | 10 / Distorted Bicapped Square Antiprism | researchgate.net |

| Tb(III) | Bis(benzoylhydrazone) | [(L)Tb(TPPO)₃]OTf | 8 | henu.edu.cn |

| Gd(III) | Bis(benzoylhydrazone) | [(L)Gd(TPPO)₃]OTf | 8 | henu.edu.cn |

| Ho(III) | Bis(benzoylhydrazone) | [(L)Ho(TPPO)₃]OTf | 8 | henu.edu.cn |

| Er(III) | Bis(benzoylhydrazone) | [(L)Er(TPPO)₃]OTf | 8 | henu.edu.cn |

| Y(III), La(III) | Terpyridine N-oxide | Y₂La₂(tta)₁₂(pyterpyNO)₂ | 8 and 9 | nih.gov |

Note: 'L', 'TPPO', and 'tta' in the table represent the specific ligands used in the cited study.

Main Group and Organometallic Complexes (e.g., Organotin(IV), Bismuth(III), Lead(II))

The coordinating ability of this compound derivatives extends to main group metals and organometallic species, leading to complexes with unique structural features.

Organotin(IV): A significant number of seven-coordinate organotin(IV) complexes with this compound-derived ligands have been synthesized and structurally characterized. Using pentadentate ligands like 2,6-diacetylpyridine bis(benzoylhydrazone) or bis(thiosemicarbazones), a series of complexes with a pentagonal-bipyramidal (PBPY-7) geometry are formed. uky.eduscielo.brtandfonline.com In these structures, the dianionic form of the pentadentate ligand occupies the five equatorial positions, while two organic groups (e.g., Me, n-Bu, Ph) or a combination of an organic group and a halide/pseudohalide occupy the two axial sites. uky.edutandfonline.com For example, complexes of the type [R₂Sn(L)] and [RSn(L)Cl] have been extensively studied. nih.govuky.edu

Bismuth(III): The large ionic radius of Bi(III) allows for the formation of complexes with high coordination numbers. A nine-coordinated bismuth(III) complex, [Bi(H₂L)(NO₃)₂]NO₃, was synthesized using the pentadentate ligand 2,6-diacetylpyridine bis(⁴N-methylthiosemicarbazone). acs.orgnih.govhenu.edu.cn In this complex, the Bi(III) ion is coordinated by the five donor atoms (N₃S₂) of the thiosemicarbazone ligand and four oxygen atoms from two bidentate nitrate anions. acs.org

Lead(II): The coordination chemistry of lead(II) with this compound derivatives is influenced by the stereochemically active lone pair of electrons on the metal ion. This can result in "hemidirected" geometries, where the coordinating ligands occupy only one hemisphere of the coordination sphere, leaving a gap for the lone pair. tandfonline.combalikesir.edu.tr A lead(II) azide (B81097) complex with 2,6-diacetylpyridinedihydrazone was found to be hemidirected. tandfonline.combalikesir.edu.tr In contrast, a pentacoordinate Pb(II) complex with a pentagonal geometry was synthesized with bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine, where the metal is bound exclusively to the five donor atoms of the ligand due to the inert pair effect. rsc.org

| Metal/Organometal | Ligand Type | Formula | Coordination Number / Geometry | Reference(s) |

| Organotin(IV) | Bis(benzoylhydrazone) | [n-Bu₂Sn(L)] | 7 / Pentagonal Bipyramidal | uky.edu |

| Organotin(IV) | Bis(thiosemicarbazone) | [ⁿBu₂Sn(H₂daptsc)]Cl₂ | 7 / Pentagonal Bipyramidal | scielo.br |

| Bismuth(III) | Bis(thiosemicarbazone) | [Bi(H₂L)(NO₃)₂]NO₃ | 9 | acs.orgnih.gov |

| Lead(II) | Dihydrazone | Pb(C₉H₁₃N₁₁) (azide complex) | Hemidirected | tandfonline.combalikesir.edu.tr |

| Lead(II) | Bis(thiosemicarbazone) | [Pb(H₂DAPTsz-Me)] | 5 / Pentagonal | rsc.org |

Note: 'L' and its derivatives in the table represent the specific this compound-based ligand used in the cited study.

Catalytic Applications of Diacetylpyridine Metal Complexes

Role of Diacetylpyridine Ligands in Catalytic Systems

These ligands typically feature a tridentate NNN donor set from the pyridine (B92270) nitrogen and the two imine nitrogens, which can form stable complexes with a variety of transition metals. unibl.org Key features that contribute to their catalytic utility include:

Structural Flexibility : Polydentate hydrazones derived from 2,6-diacetylpyridine (B75352) are flexible ligands with versatile metal coordination properties. unibl.org This flexibility allows the ligand to adopt various conformations, such as the common pentagonal-bipyramidal geometry, depending on the metal ion and reaction conditions. researchgate.net

Conjugated π-System : The presence of a conjugated π-system, which includes the pyridine ring and the imine bonds, is crucial. unibl.org This system can participate in the electronic processes of a catalytic cycle, potentially stabilizing different oxidation states of the metal center.

Tunability : The imine groups of the Schiff base ligand can be readily functionalized by condensing 2,6-diacetylpyridine with different primary amines. This allows for the systematic modification of the steric bulk and electronic properties of the ligand, which in turn fine-tunes the catalytic activity, selectivity, and stability of the corresponding metal complex. uky.eduacs.org For instance, attaching bulky substituents to the imine nitrogen atoms can create a specific pocket around the metal center, influencing substrate approach and selectivity. ethz.ch

The acidity of hydrazone-based ligands adds another layer of versatility, as they can coordinate to a metal in their neutral, partially deprotonated, or fully deprotonated forms, altering the charge and reactivity of the resulting complex. researchgate.net

**4.2. Specific Catalytic Transformations

The tunable nature of this compound-metal complexes has led to their application in diverse catalytic fields, including organic synthesis and bioinorganic chemistry.

Palladium complexes incorporating this compound-based ligands have demonstrated utility in cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon bonds. researchgate.netwikipedia.org For example, complexes prepared from the reaction of palladium(II) chloride with 2,6-diacetylpyridine have been employed as catalysts in Suzuki and Heck reactions. researchgate.net

The Suzuki-Miyaura cross-coupling is a powerful method for linking aryl groups, though it often faces challenges with heteroaromatic compounds like pyridines. sigmaaldrich.comrsc.org The use of well-designed palladium catalysts is crucial for overcoming these limitations. rsc.org this compound ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving pyridine-based structures, highlighting the importance of the catalytic system.

| Coupling Partners | Catalyst/Precatalyst | Reaction Type | Significance |

| Aryl Halides & Pyridine-2-sulfinates | Palladium complex | Desulfinylative Cross-Coupling | Provides an effective alternative to often unstable and inefficient pyridine-2-boronates for creating linked bi-heterocyclic structures. sigmaaldrich.comrsc.org |

| 2,6-diacetylpyridine & Arylboronic acids | Palladium(II) complexes | Suzuki-Miyaura Coupling | Enables the synthesis of functionalized pyridine derivatives. researchgate.net |

| Aryl Halides & Alkenes | Palladium(II) complexes | Heck Reaction | Facilitates the formation of C(sp²)-C(sp²) bonds involving pyridine scaffolds. researchgate.net |

This table is generated based on data from the text to illustrate the types of reactions catalyzed by related systems.

A significant application of this compound complexes is in the development of synthetic mimics of metalloenzymes, particularly Superoxide (B77818) Dismutase (SOD). SODs are essential antioxidant enzymes that catalyze the dismutation of the harmful superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. researchgate.net

Iron- and manganese-based complexes with ligands derived from 2,6-diacetylpyridine have shown notable SOD-mimetic activity. researchgate.netresearchgate.netacs.org These complexes replicate the function, and sometimes the structure, of the active sites of native Fe-SOD and Mn-SOD enzymes.

A well-studied example is the iron complex with 2,6-diacetylpyridinebis(semioxamazide), which forms a heptacoordinate pentagonal bipyramidal structure that is a functional mimic of iron-dependent superoxide dismutase. researchgate.net Similarly, iron(III) complexes containing pentaaza macrocyclic ligands, synthesized through the condensation of 2,6-diacetylpyridine, are effective catalysts for superoxide disproportionation in aqueous solutions. acs.org

The table below presents the catalytic rate constants for SOD activity of several iron complexes with different pentaaza macrocyclic ligands at pH 7.8. acs.org

| Complex | Catalytic Rate Constant (kcat) (M⁻¹ s⁻¹) |

| Fe(L¹)Cl₂ | 0.81 × 10⁷ |

| Fe(L²)Cl₂ | 1.42 × 10⁷ |

| Fe(L³)Cl₂ | 1.41 × 10⁷ |

| Fe(L⁴)Cl₂ | 0.29 × 10⁷ |

This interactive table is based on data from reference acs.org. L¹, L², L³, and L⁴ represent different pentaaza macrocyclic ligands derived from 2,6-diacetylpyridine.

The SOD-like activity of these mimics is often correlated with their redox potential (Mn(II)/Mn(III) or Fe(II)/Fe(III) couple), with values close to the optimal potential for superoxide dismutation leading to higher catalytic efficiency. researchgate.net

Mechanistic Insights into this compound-Mediated Catalysis

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For this compound-metal complexes, mechanistic studies have provided valuable insights into how the ligand actively participates in and influences the catalytic process.

In the case of SOD mimics, studies on the iron 2,6-diacetylpyridinebis(semioxamazide) complex suggest an inner-sphere mechanism. researchgate.net This implies that the superoxide anion directly coordinates to the iron center before the electron transfer occurs. The structural features of the ligand, which enforce a specific geometry around the metal, are critical for facilitating this interaction and the subsequent catalytic turnover. researchgate.net

In broader catalytic applications involving polypyridine ligands, the concept of metal-ligand cooperativity is often invoked. acs.org The ligand is not merely a passive scaffold but can be redox-active, storing and releasing electrons during the catalytic cycle. acs.orgosti.gov This non-innocent behavior allows the catalytic system to access a wider range of oxidation states and reaction pathways. ethz.ch

For instance, in CO₂ reduction reactions catalyzed by related iron-polypyridine complexes, density functional theory (DFT) calculations have shown that the degree of orbital interaction between the metal and the ligand's π* orbitals is a key factor. osti.govresearchgate.net This interaction dictates the reduction potentials and can determine the binding mode of the substrate (e.g., CO₂), ultimately controlling the reaction pathway and product selectivity. osti.gov While these studies are not on this compound complexes specifically, the principles of metal-ligand orbital interactions are broadly applicable to these systems and highlight the ligand's integral role in the mechanism of catalysis. nih.gov

Diacetylpyridine in Supramolecular Chemistry and Advanced Materials

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is a fundamental process in which individual molecular components spontaneously organize into well-defined, stable structures through non-covalent interactions. dovepress.combnl.gov These interactions, which include hydrogen bonding, hydrophobic forces, electrostatic interactions, and π–π stacking, are the driving forces behind the formation of intricate supramolecular architectures. dovepress.com This bottom-up approach allows for the creation of complex nanomaterials with specialized properties for applications in electronics, photonics, and medicine. kinampark.com

Diacetylpyridine-derived ligands, particularly Schiff bases like this compound bis(hydrazones), are excellent candidates for self-assembly due to their structural flexibility and multiple coordination sites. unibl.org The condensation reaction of 2,6-diacetylpyridine (B75352) with various hydrazides yields heptadentate ligands capable of coordinating with metal ions in different fashions, leading to a variety of supramolecular structures. nih.govresearchgate.net The resulting complexes can be influenced by factors such as the choice of metal ion, solvent, and reaction conditions, allowing for fine-tuning of the final architecture. nih.gov

The self-assembly process often proceeds through a stepwise pathway, involving the formation of kinetically favored, metastable intermediates before reaching the most thermodynamically stable structure. kinampark.com This dynamic nature allows for the potential to trap and study these intermediate structures, providing valuable insights into the assembly mechanism.

Dynamic covalent chemistry (DCC) utilizes reversible covalent bonds to form adaptable and responsive polymeric materials. nih.govmdpi.com Unlike traditional covalent bonds, these dynamic bonds can break and reform, allowing the polymer network to rearrange in response to external stimuli such as temperature, pH, or light. mdpi.comnsf.gov This property enables the development of materials with unique functionalities, including self-healing, reprocessability, and shape-memory effects. researchgate.net

Hydrazone and imine bonds, which are readily formed from the condensation of this compound with hydrazines and amines respectively, are prime examples of dynamic covalent bonds. nih.govresearchgate.net The reversible nature of the C=N bond in hydrazones and imines allows for the synthesis of dynamic covalent polymers (DCPs). mdpi.comresearchgate.net In these systems, this compound derivatives can act as multifunctional monomers that polymerize through the formation of these reversible linkages.

For instance, the polymerization of this compound-derived dioximes can lead to the formation of dynamic covalent networks. sciengine.combohrium.com These networks possess dynamic covalent oxime-urethane bonds that can undergo exchange reactions, imparting self-healing properties to the polymer. sciengine.com The process can be controlled to produce materials with robust mechanical properties that are also recyclable. rsc.org The equilibrium of the bond formation and cleavage can be tuned, making these polymers responsive to specific environmental cues. mdpi.com

The self-assembly of this compound-based molecules can lead to the formation of a wide array of nanostructures and networks with tunable properties. ucmerced.edu The morphology of these assemblies is highly dependent on the molecular design of the this compound derivative and the conditions of the assembly process. researchgate.net

A notable example involves the use of bis(imino)pyridine (BIP) ligands, derived from 2,6-diacetylpyridine, to guide the self-assembly of quantum dots into three-dimensional, multi-layered shells. ucmerced.edu In this system, the assembly is driven by the guest-host interactions between the BIP ligands and a liquid crystal, with the phase transition of the liquid crystal directing the formation of the shells. ucmerced.edu The size of these shells, ranging from 200 nm to 2 μm, can be systematically controlled by modifying the functional groups on the BIP ligand. ucmerced.edu

| Ligand | Average Shell Diameter (nm) |

| Dimethyl BIP | 200 |

| Unsubstituted BIP | 400 |

| Diisopropyl BIP | 900 |

| Table 1: This table demonstrates the tunability of self-assembled shell diameters based on the chemical structure of the bis(imino)pyridine (BIP) ligand used in the assembly process with quantum dots and a liquid crystal host. The data is sourced from a study on the effect of BIP ligands on the nano-assembly of semiconducting quantum dots. ucmerced.edu |

This level of control over the size and structure of self-assembled nanomaterials is crucial for their application in areas such as targeted drug delivery and the creation of advanced optical materials. dovepress.com

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. nih.gov Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically exhibit porosity. rsc.org this compound-based ligands, particularly the Schiff bases derived from them, are widely used in the synthesis of coordination polymers and MOFs due to their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.net

The solvothermal self-assembly of the heptadentate 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand with metal salts such as Zn(II) and Cd(II) has been shown to produce both one-dimensional (1D) chains and two-dimensional (2D) coordination polymers. nih.gov The dimensionality and structure of the resulting polymer can be influenced by the choice of metal ion and the presence of solvent molecules, which can be accommodated within the polymer's structure. nih.gov

| Compound | Formula | Dimensionality |

| 1 | [CdL]n | 1D |

| 2 | {[CdL]∙0.5dmf∙H₂O}n | 2D |

| 3 | {[ZnL]∙0.5dmf∙1.5H₂O}n | 2D |

| 4 | {[Zn₀.₇₅Cd₁.₂₅L₂]∙dmf∙0.5H₂O}n | 2D |

| 5 | {[MnZnL₂]∙dmf∙3H₂O}n | 2D |

| Table 2: This table summarizes the dimensionality of various homo- and heterometallic coordination polymers synthesized from a 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand (H₂L). The table highlights how different metal ions and solvent inclusion affect the final structure. The data is based on solvothermal synthesis and characterization by single-crystal X-ray diffraction. nih.gov |

These materials are of interest not only for their fascinating architectures but also for their potential applications in areas such as catalysis, magnetism, and gas storage. researchgate.net

The development of water-soluble coordination polymers is of significant interest for biological and environmental applications. However, many coordination polymers, including those derived from 2,6-diacetylpyridine bis(nicotinoylhydrazone), are characterized by their insolubility in water and common organic solvents. nih.gov

While direct examples of water-soluble coordination polymers based on this compound are not extensively reported, research on related pyridine-based ligands provides a pathway for their design. For instance, water-soluble coordination polymers have been successfully constructed using ligands based on pyridine-2,6-dicarboxylate (B1240393) groups connected by flexible oligoethylene oxide spacers. researchgate.net These polymers exist in a dynamic equilibrium in aqueous solution, where the polymer chains can break and recombine. researchgate.net The principles learned from these systems, such as the incorporation of hydrophilic spacers and the use of appropriate metal ions, could be applied to create water-soluble variants of this compound-based polymers.

In coordination polymers based on pyridine (B92270) derivatives, the length of the spacer in bifunctional ligands has been shown to be a key factor in whether the system forms linear chains or cyclic structures. researchgate.net Shorter spacers may favor the formation of small, cyclic species, especially at low concentrations, while longer, more flexible spacers can promote the formation of extended polymer chains. researchgate.net This balance between ring and chain formation directly impacts the solution properties of the polymer, such as its viscosity. researchgate.net

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the properties of polymeric networks. researchgate.net Rheological measurements, such as viscosity, can provide valuable information about the structure and dynamics of a polymer in solution or in the melt state. ijareeie.commdpi.com

Development of Smart Materials with Tailored Properties

The integration of this compound-derived ligands into polymeric and crystalline structures has paved the way for the development of a diverse range of "smart" materials. These materials are engineered to exhibit dynamic and reversible changes in their physicochemical properties in response to external stimuli. The inherent coordination versatility and structural features of this compound-based compounds make them exceptional building blocks for creating materials with precisely tailored functionalities. These stimuli-responsive systems hold significant promise for a variety of advanced applications, from sensing and drug delivery to self-healing and photo-responsive technologies.

Recent research has focused on harnessing the unique properties of this compound derivatives to fabricate sophisticated materials that can sense, actuate, and adapt to their environment. By modifying the ligand structure and selecting appropriate metal ions, researchers can fine-tune the material's response to specific triggers, such as light, temperature, pH, and the presence of certain chemical species. This level of control opens up new avenues for designing next-generation materials with on-demand functionalities.

Stimuli-Responsive Polymers and Gels

The incorporation of this compound-based units into polymer chains has led to the creation of stimuli-responsive polymers and hydrogels with remarkable properties. These materials can undergo significant changes in their structure and function when subjected to external triggers, making them ideal for a range of applications, including drug delivery, tissue engineering, and soft robotics. researchgate.netrsc.orgnih.gov

One notable area of research is the development of photo-responsive hydrogels. nih.govjkslms.or.kr These materials can change their shape, size, or mechanical properties in response to light, offering precise spatiotemporal control. washu.educa.gov For instance, hydrogels containing this compound-derived metal complexes can exhibit photo-induced swelling or shrinking, which can be harnessed for controlled drug release or the development of light-activated actuators. nih.govjkslms.or.kr The mechanism often involves the photo-isomerization of the ligand or a change in the coordination environment of the metal center upon light irradiation.

Furthermore, this compound derivatives have been employed to create self-healing polymers. researchgate.net In one study, a polyurethane elastomer was functionalized with 2,6-diacetylpyridine dioxime. The introduction of Cu²⁺ ions led to the formation of dynamic coordination bonds, which, in conjunction with other reversible interactions, endowed the material with excellent room-temperature self-healing capabilities. researchgate.net This approach highlights the potential of using this compound-based metal complexes to create robust and healable materials.

Photo-Responsive Materials

The development of photo-responsive materials, which can alter their properties upon exposure to light, is a rapidly growing field of research. upv.es this compound and its derivatives have emerged as key components in the design of such materials due to their unique photophysical and photochemical properties. researchgate.netupv.es These materials are finding applications in areas like optical data storage, molecular switches, and light-controlled chemical reactions.

The photo-responsiveness of this compound-based materials often stems from the ability of the ligand or its metal complex to undergo a reversible transformation upon light irradiation. This can involve a change in the molecule's shape (photo-isomerization), the breaking of a chemical bond (photo-cleavage), or a change in the electronic properties of the material. These molecular-level changes can translate into macroscopic changes in the material's color, fluorescence, or mechanical properties. upv.es

For example, researchers have developed polyurethane elastomers incorporating 2,6-diacetylpyridine dioxime and copper ions that exhibit photo-responsive behavior. researchgate.net These materials not only possess self-healing properties but can also respond to light, making them dual-responsive smart materials. The ability to control the properties of these materials with light opens up possibilities for creating sophisticated devices and coatings with on-demand functionalities.

Chemosensors and Molecular Recognition

The ability of this compound-based ligands to form stable and selective complexes with metal ions has been extensively exploited in the development of chemosensors. mdpi.comnih.gov These sensors are designed to detect the presence of specific ions or molecules by producing a measurable signal, such as a change in color or fluorescence. mdpi.com The selectivity of these sensors is often determined by the specific design of the ligand, which can be tailored to bind preferentially with a particular target analyte. mdpi.com

Schiff base ligands derived from 2,6-diacetylpyridine are particularly well-suited for this purpose. wu.ac.thwikipedia.org They possess multiple donor atoms that can coordinate with a metal ion, and the resulting complex often exhibits distinct photophysical properties. When the sensor binds to a target ion, the coordination environment of the metal center is altered, leading to a change in the complex's absorption or emission spectrum. This change can be easily detected, providing a simple and sensitive method for ion detection. nih.gov

Recent research has focused on developing fluorescent chemosensors based on this compound derivatives for the detection of various metal ions, including Cu²⁺, Fe²⁺, and Co²⁺. mdpi.com These sensors can exhibit high sensitivity and selectivity, with some capable of detecting metal ions at micromolar or even lower concentrations. mdpi.com The development of such sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics.

Interactive Data Table: this compound-Based Chemosensors for Metal Ion Detection

| Sensor | Target Ion | Detection Method | Detection Limit | Reference |

| HDHT | Cu²⁺ | Colorimetric | 6.4 × 10⁻² μM | mdpi.com |

| HDHT-Cu²⁺ | S²⁻ | Colorimetric | 1.2 × 10⁻¹ μM | mdpi.com |

| Terpyridine-based hydrogel | Fe²⁺, Fe³⁺, Co²⁺ | Fluorometric | Not specified | mdpi.com |

| Thiourea-based chemosensor | Hg²⁺ | Fluorometric | 0.84 μM | mdpi.com |

| Naphthyl thiourea-based chemosensor | Ag⁺ | Fluorometric | 3.82 μM | mdpi.com |

Computational Chemistry and Theoretical Investigations of Diacetylpyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational research on diacetylpyridine-based systems due to its favorable balance of accuracy and computational cost. annauniv.edu It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, providing a theoretical framework that complements and guides experimental work. annauniv.eduscm.com

DFT calculations are instrumental in determining the most stable three-dimensional structures (geometries) of this compound and its derivatives. Geometry optimization procedures calculate the forces on each atom and adjust their positions until a minimum energy structure is found. scispace.com These optimized geometries provide data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results from X-ray crystallography. researchgate.net

For flexible molecules like the hydrazone derivatives of 2,6-diacetylpyridine (B75352), conformational analysis is crucial. uni-muenchen.de By calculating the potential energy surface as a function of rotatable bonds, researchers can identify different low-energy conformers. researchgate.net For instance, studies on 2,6-diacetylpyridine-bis(trimethylammoniumacetohydrazone) involved quantum-chemical calculations to understand its conformational behavior in both vacuum and methanol (B129727) solution, revealing the preferred spatial arrangements of the molecule. researchgate.nettandfonline.com

Table 1: Selected Optimized Geometrical Parameters for this compound Derivatives from DFT Calculations

| Parameter | System | Calculated Value | Reference |

|---|---|---|---|

| Bond Length (Fe-Npyridine (B92270)) | [Fe(HL)(N3)2]* | 2.11 Å (approx.) | researchgate.net |

| Bond Length (Fe-Nazide (B81097)) | [Fe(HL)(N3)2]* | 2.03 Å (approx.) | researchgate.net |

| Adsorption Distance (Fe-N) | 2-pyridylaldoxime+ on Fe(110) | 2.087 Å | mdpi.com |

| Adsorption Distance (O-Fe) | 3-pyridylaldoxime on Fe(110) | 2.022 Å | mdpi.com |

*Where HL is the monoanion of 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone).

DFT is extensively used to investigate the electronic properties of this compound systems. This includes analyzing the distribution of electron density, the nature of chemical bonds, and the characteristics of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to study charge transfer interactions and electron delocalization within the molecule. scirp.org For metal complexes of this compound derivatives, DFT and NBO analyses have revealed significant charge transfer from the ligand's donor atoms (like sulfur or nitrogen) to the central metal ion. scirp.org In studies of pyridine oximes on an iron surface, Projected Density of States (PDOS) analysis confirmed the chemical adsorption of the molecules onto the surface. mdpi.com

Table 2: Calculated Electronic Properties of this compound-Related Systems

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| 3-pyridylaldoxime | - | - | 1.706 | DFT | mdpi.com |

| 2-pyridylaldoxime | - | - | 3.431 | DFT | mdpi.com |

| Ni(II) Complex I** | - | - | - | DFT/B3LYP | researchgate.net |

| Ni(II) Complex II*** | - | - | - | DFT/B3LYP | researchgate.net |

**From (2-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)phenol) ligand. ***From (1-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)naphthalen-2-ol) ligand.

This compound derivatives, particularly those with Schiff base linkages, can exist as different isomers (e.g., E/Z isomers). DFT calculations are highly effective for determining the total energy of these isomers, allowing for the prediction of their relative stabilities. researchgate.nettandfonline.com For example, theoretical calculations on 2,6-diacetylpyridine-bis(trimethylammoniumacetohydrazone) were performed to explain its E/Z isomerism. researchgate.nettandfonline.com In another study, DFT calculations were used to predict the geometries and relative stabilities of linkage isomers of a Cd(II) complex, correctly identifying the most stable coordination mode. tandfonline.com This predictive capability is vital for understanding which isomeric forms are likely to be present in solution or in the solid state.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (like UV-Vis). rsc.orgchemrxiv.org TD-DFT calculations can predict the wavelengths and intensities of electronic transitions, which can then be compared to experimental spectra. researchgate.netresearchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intra-ligand (ILCT) transitions. researchgate.netscirp.org

For instance, TD-DFT calculations on an iron complex of 2,6-diacetylpyridinebis(semioxamazide) successfully reproduced the experimental absorption spectrum and identified low-energy transitions as MLCT bands. researchgate.net Similarly, the electronic spectra of vanadium and other metal complexes with this compound hydrazones have been interpreted with the aid of TD-DFT, providing a deeper understanding of their electronic structures. scirp.orgresearchgate.net

Table 3: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax)

| Compound/Complex | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| Cu(II)-2,6-DAPBPTSC* Complex | 370 | - | - | researchgate.net |

| Ni(II) Complex I** | 381 | - | LEB*** | researchgate.net |

| Ni(II) Complex II**** | 431 | - | LEB*** | researchgate.net |

| Tris(benzene-1,2-dithiolate)V(III) | 522 | - | LMCT | scirp.org |

*2,6-diacetylpyridine bis-4-phenyl-3-thiosemicarbazone **From (2-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)phenol) ligand. ***Lowest-Lying Absorption Band ****From (1-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)naphthalen-2-ol) ligand.

Advanced Quantum Chemical Calculations (e.g., Ab Initio, Crystal Field Calculations)

Beyond DFT, more computationally intensive ab initio methods are sometimes employed for higher accuracy or to validate DFT results. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, derive their results from first principles without relying on empirical parameters. researchgate.netnih.gov These calculations have been used to support experimental findings regarding processes in this compound bis(thiosemicarbazone) systems. researchgate.net For certain transition metal complexes, rigorous ab initio calculations are essential for accurately modeling magnetic properties and determining parameters like zero-field splitting. researchgate.net

In the study of lanthanide complexes, such as those involving erbium(III) and this compound-based Schiff base ligands, a combination of experimental magnetic measurements and theoretical analysis is often required. nih.gov For these systems, theoretical models based on both ab initio calculations and crystal field (CF) theory are used. nih.gov Crystal field calculations provide a model to understand how the electrostatic field of the coordinating ligands (the "crystal field") splits the d- or f-orbital energies of the central metal ion, which is fundamental to explaining their magnetic and spectroscopic properties. nih.govscirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. openaccessjournals.comnih.gov This method is crucial in medicinal chemistry for screening virtual libraries of compounds and identifying potential drug candidates. mdpi.com The simulation involves placing the ligand in the binding site of the target and using a scoring function to estimate the binding affinity, often reported as a binding energy. openaccessjournals.com

This compound derivatives have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, hydrazone derivatives of this compound were docked into the active sites of several protein receptors (4ME7, 4K3V, 3T88, and 4WJ3) to investigate their binding modes and predict their antibacterial activity. researchgate.net The results of these simulations provide valuable insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors. frontiersin.org

Table 4: Molecular Docking Results for a this compound Hydrazone Ligand

| Target Protein Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 4ME7 | Data not specified | Data not specified | researchgate.net |

| 4K3V | Data not specified | Data not specified | researchgate.net |

| 3T88 | Data not specified | Data not specified | researchgate.net |

| 4WJ3 | Data not specified | Data not specified | researchgate.net |

Note: Specific binding energy values were not available in the provided source, but the study confirmed docking was performed against these targets.

Photophysical Properties and Optoelectronic Applications of Diacetylpyridine Compounds

Luminescence Phenomena

The luminescence of diacetylpyridine and its derivatives is a subject of detailed study, focusing on how molecular structure and interactions influence light emission.

Fluorescence and Phosphorescence Emission Characteristics

The parent compound, 2,6-diacetylpyridine (B75352) (DAP), primarily demonstrates phosphorescence. oup.comoup.com Investigations comparing DAP with acetophenone (B1666503) (ACP) show that the emitting state for DAP is the lowest triplet state, which is nπ* in nature. oup.comoup.com The carbonyl group acts as the chromophore in this transition. oup.comoup.com While acetophenone exhibits weak ππ* fluorescence in an ethanol (B145695) glass matrix at 77 K, DAP does not show any detectable fluorescence under similar conditions. oup.comoup.com The phosphorescence of DAP in the presence of ethanol is characterized by a single exponential decay, which points to emission from a single, specific excited electronic state. oup.comoup.com

In contrast, derivatives of this compound can exhibit strong fluorescence. A notable example is a pyrene-diacetylpyridine conjugate (DPY), which is characterized by strong emission in both solution (emission wavelength of 530 nm) and solid-state (emission wavelength of 610 nm), a phenomenon attributed to intramolecular charge-transfer. researchgate.net Other derivatives, such as certain oligonaphthyridines, are known to emit in the blue, green, and yellow portions of the spectrum. researchgate.net

Table 1: Luminescence Characteristics of Selected this compound Compounds

| Compound | Emission Type | Emission Wavelength (λem) | Medium | Reference |

|---|---|---|---|---|

| 2,6-diacetylpyridine (DAP) | Phosphorescence | Not specified | Ethanol (77 K) | oup.comoup.com |

| Pyrene-diacetylpyridine (DPY) | Fluorescence | 530 nm | Solution | researchgate.net |

| Pyrene-diacetylpyridine (DPY) | Fluorescence | 610 nm | Solid State | researchgate.net |

Role of N-Heteroatoms and Hydrogen Bonding in Excited States

The presence of the nitrogen heteroatom in the pyridine (B92270) ring of DAP is a critical factor influencing its photophysical properties. oup.comoup.com The introduction of this pyridinic nitrogen atom, when compared to acetophenone, facilitates significant nonradiative transitions from the lowest triplet state. oup.comoup.com This is a primary reason for the absence of fluorescence in DAP. oup.com

Hydrogen bonding also plays a role, although its effect can be nuanced. In the case of DAP interacting with ethanol, the hydrogen-bonding interaction is considered relatively weak. oup.comoup.com Consequently, it has little impact on the rates of intersystem crossing and internal conversion. oup.comoup.com

Influence of Ligand Conjugation and Rigidity on Emission

The extent of conjugation and the structural rigidity of this compound-based molecules significantly affect their emission properties. For a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers, which incorporate a this compound moiety, an increase in the delocalization of the linker molecule results in larger absorption and emission wavelengths. researchgate.net

Similarly, enhancing the rigidity and conjugation in the molecular structure is a key consideration in the design of luminescent materials. The photophysical properties of certain organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) were specifically examined because of the increased conjugation and rigidity of the molecules upon complexation. nih.gov

Excited State Dynamics and Nonradiative Transitions

The dynamics of the excited states in this compound compounds are heavily influenced by the pyridinic nitrogen atom. oup.comoup.com Comparative studies between 2,6-diacetylpyridine (DAP) and acetophenone (ACP) reveal that the nitrogen atom in DAP leads to large nonradiative transitions from the lowest ³nπ* state. oup.comoup.com This is attributed to a vibronic interaction between this state and the pyridinic nπ* state. oup.comoup.com This efficient nonradiative pathway is the reason DAP does not exhibit fluorescence, unlike ACP which shows weak fluorescence under certain conditions. oup.comoup.com The phosphorescence decay of DAP in ethanol follows a single exponential profile, indicating that emission occurs from a distinct excited electronic state. oup.comoup.com

Light-Emitting Applications and Optoelectronic Material Development

This compound and its derivatives are valuable precursors for a range of materials with applications in optoelectronics. researchgate.net For instance, a series of n-type conjugated 1,8-naphthyridine oligomers, synthesized from this compound, have been studied for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds are noted for their high fluorescence in both solution and solid-state, coupled with high glass-transition (Tg = 65–105 °C) and decomposition (Td = 380–400 °C) temperatures, which are desirable properties for device stability. researchgate.net

Furthermore, polymers such as polyazomethines and polyketanils, which can be derived from 2,6-diacetylpyridine, are recognized for their potential in electronic and optoelectronic applications, including light-emitting diodes. researchgate.net The high thermal stability and aromatic content of these polymers make them suitable for such uses. researchgate.net The development of smart luminescent materials that respond to external stimuli has also been a focus, with some pyridine derivatives showing multicolor fluorescence upon changes in their environment, such as exposure to acid. nih.gov Bipyridine compounds, which share structural similarities, are also considered potential host materials for OLEDs due to their high triplet energies. nih.gov

Table 2: Properties of Oligonaphthyridine Derivatives for OLEDs

| Property | Value Range | Significance | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 65-105 °C | High thermal stability for devices | researchgate.net |

| Decomposition Temp. (Td) | 380-400 °C | High thermal stability for devices | researchgate.net |

| Emission | Blue, Green, Yellow | Tunable colors for display applications | researchgate.net |

| Phase | Solution & Solid State | Versatile processing for device fabrication | researchgate.net |

Mechanistic Research on Biological Activities of Diacetylpyridine Derivatives in Vitro Focus

Antimicrobial Action Mechanisms (In Vitro)

The antimicrobial properties of diacetylpyridine derivatives, particularly when complexed with metal ions, have been a subject of significant research. These compounds exhibit activity against a range of pathogenic bacteria and fungi through various in vitro mechanisms.

Bacterial and Fungal Inhibition Pathways (In Vitro)

The antimicrobial action of this compound derivatives often involves the inhibition of essential microbial enzymes. For instance, certain 4-pyridone derivatives have been identified as inhibitors of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for the final, rate-limiting step in bacterial fatty acid synthesis (FAS). nih.gov This inhibition is a promising avenue for selective antibacterial action due to the low sequence homology of bacterial FabI with mammalian enzymes. nih.gov Similarly, some thieno[2,3-d]pyrimidine (B153573) derivatives, which can be conceptually related to substituted pyridine (B92270) structures, have shown the ability to selectively inhibit enzymes in microorganisms like P. aeruginosa and M. tuberculosis, including activity against isoniazid-resistant strains by targeting the enoyl acyl-carrier protein reductase. mdpi.com Another identified target is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com

Metal complexes of this compound derivatives often show enhanced antimicrobial activity compared to the ligands alone, a phenomenon explained by Tweedy's chelation theory. researchgate.net This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layer of the microbial cell membrane. researchgate.netmedcraveonline.com Upon entering the cell, the metal complex can disrupt normal cellular processes. For example, studies on bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine complexes with Ni(II), Co(III), and Cu(II) showed considerable activity against Escherichia coli, Staphylococcus aureus, and Micrococcus lysodeikticus, whereas the ligand itself was largely inactive. capes.gov.br Similarly, copper(II) complexes of 2,6-diacetylpyridine (B75352) bis(benzenesulfonohydrazide) Schiff bases demonstrated enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the Schiff bases alone. researchgate.net

The antifungal activity of these derivatives has also been noted. Silver(I) complexes of 2,6-diacetylpyridine-bis(benzoylhydrazones) showed increased activity against various yeast and filamentous fungi compared to the uncomplexed hydrazones. researchgate.net In some cases, the activity of these silver complexes was comparable or superior to the standard antifungal drug nystatin (B1677061) against filamentous fungi. researchgate.net Bismuth(III) complexes have also demonstrated antifungal properties, with activity against Candida albicans being influenced by substituents on the ligand structure. mdpi.com

| Compound/Complex | Microorganism | MIC (μM) | Reference |

|---|---|---|---|

| Bismuth complex 1 (2,6-diacetylpyridine bis(benzenesulfonohydrazide)) | Bacillus cereus | 10.66 | researchgate.net |

| Bismuth complex 1 (2,6-diacetylpyridine bis(benzenesulfonohydrazide)) | Salmonella typhimurium | 10.66 | researchgate.net |

| Bismuth(III) complex 5 (with 2,6-diacetylpyridine bis(p-chlorobenzoylhydrazone)) | Candida albicans | 44 | mdpi.com |

| Cyclic peptide RG5-1 (2,5-Piperazinedione, 3,6-bis(2-methylpropyl)) | Various Bacteria | 4-15 µg/mL | nih.gov |

Membrane Disruption and Permeability Enhancement (In Vitro)

A key mechanism for the antimicrobial action of this compound derivatives, especially metal complexes, is the disruption of the microbial cell membrane. The increased lipophilicity of metal complexes upon chelation enhances their ability to permeate the cell membrane. medcraveonline.com This increased permeability can lead to irreversible damage to the membrane integrity. mdpi.com

Studies using electron microscopy have shown that cobalt(III) complexes with diamine chelate ligands, including those derived from this compound, can cause significant cell membrane permeability, deformation, and altered cell morphology in bacteria. mdpi.com The generation of reactive oxygen species (ROS) by metal complexes can also lead to the disruption of the cellular membrane, as observed with certain hydrazide-hydrazone metal complexes. frontiersin.org This disruption can cause leakage of vital intracellular components, ultimately leading to cell death. tandfonline.com

Interference with Intracellular Processes (In Vitro)

Once inside the microbial cell, this compound derivatives and their complexes can interfere with a multitude of intracellular processes. A primary mode of action is the generation of reactive oxygen species (ROS). medcraveonline.comfrontiersin.org The production of ROS can induce oxidative stress, leading to widespread damage of cellular components, including proteins, lipids, and DNA, culminating in microbial death. medcraveonline.com This mechanism is thought to be particularly effective for metal complexes, such as those of iron, which can participate in redox cycling to produce ROS. mdpi.com

In addition to inducing oxidative stress, these compounds can inhibit essential enzymes. Complexes with N and O donor systems, common in this compound derivatives, may inhibit enzyme production, particularly affecting enzymes that require a free hydroxyl group for their activity. mdpi.com Furthermore, the metal ions within the complexes can bind to and deactivate key cellular proteins and enzymes. tandfonline.com The chelation of essential metal ions from the cellular environment by the ligand can also deprive the cell of vital cofactors, leading to the cessation of metabolic activities and cell death. tandfonline.com

Anti-proliferative and Cytotoxic Mechanisms (In Vitro, Cell Line Studies)

This compound derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. Their mechanisms of action are multifaceted, involving direct interaction with crucial biomolecules and the activation of programmed cell death pathways.

Interaction with Biomolecules (e.g., DNA, Proteins)

A well-documented mechanism of action for this compound derivatives and their metal complexes is their ability to interact with DNA. Studies involving palladium(II) and platinum(II) complexes of 2,6-diacetylpyridine dioxime have shown that these compounds can bind to calf-thymus DNA (CT-DNA). acs.org The primary mode of this interaction is believed to be intercalation, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA helix. acs.org This intercalative binding is supported by DNA solution viscosity measurements and cyclic voltammetry studies in the presence of CT-DNA. acs.org Such interactions can disrupt DNA replication and transcription, ultimately inhibiting cancer cell proliferation. Some cobalt(II) complexes with 2,6-diacetylpyridine bis(4-hydroxybenzoylhydrazone) have also demonstrated effective DNA binding and cleavage activity, suggesting they act as nucleases. tandfonline.com